Perovskite Solar Cell Interface Engineering: Quantitative VOC Enhancement with 4-Bromophenylphosphonic Acid-Based SAMs
In inverted perovskite solar cells, modification of the NiOx hole transport layer (HTL) with a 4-bromophenylphosphonic acid-based self-assembled monolayer (SAM) increased the open-circuit voltage (VOC) from 0.978 V to 1.029 V compared to the unmodified NiOx HTL baseline [1]. This 51 mV VOC gain translates to enhanced power conversion efficiency, as the phosphonic acid SAM improves interfacial charge transfer and reduces non-radiative recombination losses at the NiOx/perovskite interface [2].
| Evidence Dimension | Open-Circuit Voltage (VOC) in Perovskite Solar Cells |
|---|---|
| Target Compound Data | VOC = 1.029 V (with 4-bromophenylphosphonic acid SAM-modified NiOx HTL) |
| Comparator Or Baseline | VOC = 0.978 V (unmodified NiOx HTL baseline) |
| Quantified Difference | ΔVOC = +51 mV |
| Conditions | NiOx hole transport layer / perovskite absorber (lead halide) interface; inverted perovskite solar cell architecture; SAM modification by dip coating |
Why This Matters
This quantifiable VOC improvement demonstrates that 4-bromophenylphosphonic acid is a functional interface modifier, not merely a structural analog, directly impacting device performance metrics critical for photovoltaic material selection.
- [1] Mangalam, J.; Rath, T.; Weber, S.; Kunert, B.; Dimopoulos, T.; Fian, A.; Trimmel, G. Modification of NiOx hole transport layers with 4-bromobenzylphosphonic acid and its influence on the performance of lead halide perovskite solar cells. Journal of Materials Science: Materials in Electronics, 2019, 30, 9602–9611. View Source
- [2] Recent Advances in Nanostructured Inorganic Hole-Transporting Materials for Perovskite Solar Cells. PMC, 2022. Citation: Mangalam et al. modified interface between NiOx HTL and perovskite using 4-bromophenylphosphonic acid-based SAMs, increasing VOC from 0.978 V to 1.029 V. View Source
